Phthalazin-6-amine
Overview
Description
Phthalazin-6-amine is a nitrogen-containing heterocyclic compound, specifically a derivative of phthalazineThis compound is of interest due to its potential biological and pharmacological activities .
Mechanism of Action
Target of Action
Phthalazin-6-amine is a compound that has been studied for its potential biological activities and pharmacological properties Phthalazine derivatives have been known to interact with various targets such as gamma-aminobutyric acid (gaba) receptors, cyclooxygenase-2 (cox-2), and voltage-gated calcium channels . These targets play crucial roles in various biological processes, including neurotransmission, inflammation, and cellular signaling .
Mode of Action
It’s suggested that the efficacy of phthalazine-based compounds is determined by the nature of the functionalization next to the aryl moiety . This suggests that different mechanisms of action could be involved for each chemical system .
Biochemical Pathways
These include DNA replication, RNA transcription, protein synthesis, and post-translational modification . These processes are fundamental to cellular proliferation, differentiation, apoptosis, and tumorigenesis .
Pharmacokinetics
Some phthalazinedione-based derivatives have exhibited good adme pharmacokinetics with good drug-likeness parameters .
Result of Action
Phthalazine derivatives have been associated with a wide range of biological activities, including antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant effects .
Biochemical Analysis
Biochemical Properties
Phthalazin-6-amine, like other phthalazines, is thought to interact with various enzymes, proteins, and other biomolecules. Phthalazines are known to be the core chemical motifs in many commercially available drugs . They are considered as p38MAP kinase inhibitors, selective binders of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltage-gated calcium channels .
Molecular Mechanism
Phthalazines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazin-6-amine can be synthesized through various methods. One common approach involves the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method includes the reaction of benzoxazinone derivatives with benzyl amine in ethanol . These reactions typically require reflux conditions and careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions: Phthalazin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phthalazinone derivatives, substituted phthalazines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Phthalazin-6-amine has diverse applications in scientific research:
Comparison with Similar Compounds
- Phthalazine
- Phthalazinone
- Hydralazine
Phthalazin-6-amine continues to be a compound of significant interest in various fields of research due to its versatile chemical properties and potential therapeutic applications.
Properties
IUPAC Name |
phthalazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRYNXNMVQFNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620295 | |
Record name | Phthalazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346419-79-2 | |
Record name | Phthalazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.